molecular formula C12H11ClN2O2S B10964620 2-chloro-N-(3-methylpyridin-2-yl)benzenesulfonamide

2-chloro-N-(3-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B10964620
M. Wt: 282.75 g/mol
InChI Key: ONWRLLUWNRJFFH-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound consists of a benzenesulfonamide moiety substituted with a 2-chloro and 3-methylpyridin-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfide derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfinamide or sulfide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylpyridin-2-yl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport in cells . The molecular targets include the carbonic anhydrase enzyme, and the pathways involved are related to cellular respiration and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

2-chloro-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c1-9-5-4-8-14-12(9)15-18(16,17)11-7-3-2-6-10(11)13/h2-8H,1H3,(H,14,15)

InChI Key

ONWRLLUWNRJFFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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